molecular formula C21H25N3O4S B2930060 N-(3-(1-isobutyryl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-72-4

N-(3-(1-isobutyryl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2930060
CAS No.: 851718-72-4
M. Wt: 415.51
InChI Key: MAVFUPYBXPGVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-isobutyryl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a chemically synthesized small molecule featuring a dihydropyrazole core structure, a privileged scaffold in modern medicinal chemistry. This compound is presented for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds within the dihydropyrazole chemical class have demonstrated significant potential in pharmacological research, particularly as scaffolds for developing enzyme inhibitors. Pyrazoline-containing structures are frequently investigated as bioisosteres for adenine, enabling them to compete with ATP and potently inhibit kinase enzymes such as Cyclin-Dependent Kinase 2 (CDK2), a validated target in oncology research for regulating tumor cell proliferation . The specific molecular architecture of this compound, which integrates a methanesulfonamide group, an isobutyryl moiety, and a 4-methoxyphenyl ring, is designed to facilitate essential hydrogen bonding and hydrophobic interactions within enzyme active sites. This structural combination is characteristic of molecules developed for structure-activity relationship (SAR) studies, aimed at optimizing inhibitory potency and selectivity for specific protein targets . Researchers will find this compound valuable for hit-to-lead optimization campaigns, probing kinase signaling pathways, and investigating novel mechanisms of action in cell-based assays. Its design is consistent with the ongoing exploration of fused heterocyclic systems in drug discovery, which aims to develop novel entities with improved bioavailability and pharmacological profiles for the advancement of human health .

Properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-14(2)21(25)24-20(15-8-10-18(28-3)11-9-15)13-19(22-24)16-6-5-7-17(12-16)23-29(4,26)27/h5-12,14,20,23H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVFUPYBXPGVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a pyrazole ring , a methanesulfonamide group , and a isobutyryl moiety , which contribute to its unique biological properties. The presence of the 4-methoxyphenyl group suggests potential interactions with various biological targets, particularly in receptor-mediated pathways.

Research indicates that compounds similar to this structure often interact with multiple biological targets, including:

  • Enzymatic Inhibition : Many sulfonamide derivatives are known inhibitors of carbonic anhydrase and other enzymes.
  • Receptor Modulation : The pyrazole ring may influence G-protein coupled receptors (GPCRs), affecting intracellular signaling pathways.

Efficacy in Preclinical Studies

  • Anticancer Activity : Preliminary studies suggest that related pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and prostate cancer cells.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Case Studies

  • A study investigating the effects of pyrazole derivatives on human cancer cell lines reported significant apoptosis induction through caspase activation pathways. The compound's structure allowed it to effectively penetrate cellular membranes and interact with intracellular targets.
  • Another investigation into its anti-inflammatory properties revealed that the compound could reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for mitigating chronic inflammatory conditions.

Table 1: Biological Activities of Related Compounds

Compound NameTargetIC50 (µM)Mechanism
Compound ACancer Cells5.2Apoptosis Induction
Compound BInflammatory Cytokines3.0Cytokine Inhibition
Compound CCarbonic Anhydrase2.5Enzyme Inhibition

Table 2: Summary of Case Studies

Study FocusFindingsReference
Anticancer EfficacyInduced apoptosis in breast cancer cells
Anti-inflammatory EffectsReduced TNF-alpha levels significantly

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound ID Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
Target Compound 1-Isobutyryl, 5-(4-methoxyphenyl) C23H27N3O4S ~437.5 (calc.) Not reported Electron-donating methoxy group
Compound 4af () 5-Cyano, 1-(4-methoxyphenyl), 3-methyl, 4-phenyl C28H24N4O3S 504.58 (calc.) 69.0–70.4 Pyrano-pyrazole hybrid
Fluorophenyl Derivative () 5-(3-Fluorophenyl), 1-(4-methoxybenzenesulfonyl) C23H22FN3O5S2 503.57 Not reported Halogenated, dual sulfonamide
o-Tolyl Derivative () 5-(2-Methylphenyl), 1-isobutyryl C23H27N3O3S ~425.5 (calc.) Not reported Steric bulk from methyl group
Benzenesulfonamide () 4-Hydroxyphenyl, 5-aryl Varies Varies Not reported Hydrogen-bonding hydroxyl group
Dimethylamino Derivative () 5-(4-Dimethylaminophenyl), 1-(methylsulfonyl) C19H24N4O4S2 436.55 Not reported Strong electron-donating dimethylamino

Key Observations:

  • In contrast, the fluorophenyl derivative () introduces electronegativity, which may alter dipole interactions .
  • Bioactivity : Benzenesulfonamide derivatives with hydroxyl groups () exhibit carbonic anhydrase inhibition and cytotoxicity, suggesting that substituent polarity significantly impacts biological activity .

Functional Group Impact on Properties

  • Methoxy vs. Hydroxyl : The hydroxyl group in derivatives improves solubility via hydrogen bonding, whereas the methoxy group in the target compound may enhance lipophilicity, affecting membrane permeability .
  • Sulfonamide Variations : Dual sulfonamide groups () versus single sulfonamide (target compound) may influence receptor selectivity and binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.